Coutaric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJZRKTYXTZHP-NNPIPJJVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726998 | |
| Record name | trans-Coutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27174-07-8 | |
| Record name | Coutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27174-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coutaric acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Coutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COUTARIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K874CF6AHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymatic Pathways of Coutaric Acid and Precursors
Precursors and Metabolic Intermediates (e.g., p-Coumaric Acid)
The direct precursors for the formation of coutaric acid are p-coumaric acid and tartaric acid wikipedia.org. Of these, the biosynthesis of p-coumaric acid is the more complex and well-documented pathway, originating from the shikimate pathway. The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan mdpi.commdpi.com.
The pathway begins with the condensation of phosphoenolpyruvate (PEP), an intermediate of glycolysis, and erythrose-4-phosphate (E4P) from the pentose phosphate pathway mdpi.com. This sequence of reactions leads to the formation of chorismate, a key branch-point intermediate. Chorismate is then converted to prephenate, which serves as the direct precursor for both L-phenylalanine and L-tyrosine mdpi.comresearchgate.net. These aromatic amino acids are the primary starting materials that feed into the phenylpropanoid pathway for the synthesis of p-coumaric acid.
Tartaric acid biosynthesis is less universally distributed in the plant kingdom but is prominent in grapes. It is understood to be an end-product of L-ascorbic acid (Vitamin C) catabolism frontiersin.org. The pathway involves several enzymatic steps, including the conversion of L-ascorbate to L-idonate, which is then oxidized by L-idonate dehydrogenase frontiersin.org.
Phenylpropanoid Pathway and Shikimate Pathway Contributions
The synthesis of this compound is a clear example of the interplay between primary and secondary metabolism. The shikimate pathway provides the foundational aromatic amino acid building blocks, L-phenylalanine and L-tyrosine, which are then channeled into the general phenylpropanoid pathway mdpi.commdpi.com. This pathway is a major source of a wide variety of phenolic compounds in plants, including flavonoids, stilbenes, and lignin (B12514952) mdpi.commdpi.com. The central role of this pathway is to convert the aromatic amino acids into their corresponding hydroxycinnamic acids. For this compound, the key hydroxycinnamic acid produced is p-coumaric acid.
The primary entry point into the phenylpropanoid pathway is through the action of the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL catalyzes the non-oxidative deamination of L-phenylalanine, removing an ammonia (B1221849) molecule to form trans-cinnamic acid mdpi.comresearchgate.net. This reaction is a critical regulatory step, committing the carbon flux from the aromatic amino acid pool into the synthesis of phenylpropanoids. The expression and activity of PAL are often induced by various developmental and environmental cues, such as light, wounding, and pathogen attack.
Following the formation of trans-cinnamic acid, the next step is a hydroxylation reaction catalyzed by trans-Cinnamic Acid 4-Hydroxylase (C4H). C4H is a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the para-position (the fourth carbon) of the aromatic ring of cinnamic acid mdpi.comresearchgate.netwikipedia.org. This reaction yields p-coumaric acid (4-hydroxycinnamic acid), the direct phenolic precursor of this compound. The C4H enzyme is typically located on the cytoplasmic side of the endoplasmic reticulum membrane and requires a cytochrome P450 reductase to supply electrons from NADPH for its catalytic activity mdpi.com.
In some organisms and plant species, an alternative, more direct route to p-coumaric acid exists. This pathway is mediated by the enzyme Tyrosine Ammonia-Lyase (TAL). TAL is a bifunctional enzyme in some cases, or a specific enzyme in others, that can directly catalyze the deamination of L-tyrosine to produce p-coumaric acid in a single step mdpi.comwikipedia.orgnih.govnih.gov. This pathway bypasses the need for both PAL and C4H, providing a metabolic shortcut from L-tyrosine to p-coumaric acid. The presence of a TAL-dependent pathway can significantly enhance the efficiency of p-coumaric acid production nih.gov.
| Enzyme | Abbreviation | Substrate | Product | Pathway Contribution |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Primary entry point to the phenylpropanoid pathway from L-Phenylalanine. mdpi.comresearchgate.net |
| trans-Cinnamic Acid 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Hydroxylates cinnamic acid to form the direct phenolic precursor. mdpi.comwikipedia.org |
| Tyrosine Ammonia-Lyase | TAL | L-Tyrosine | p-Coumaric acid | Provides a direct, single-step route from L-Tyrosine. wikipedia.orgnih.govnih.gov |
Specific Enzymatic Steps for this compound Formation (e.g., Esterification of Coumaric Acid and Tartaric Acid)
The final step in the biosynthesis of this compound is the formation of an ester bond between p-coumaric acid and tartaric acid. This reaction is catalyzed by a specific type of transferase enzyme. While the exact enzyme responsible for this compound formation in grapes has not been fully characterized, it is proposed to be a member of the BAHD acyltransferase superfamily.
This family includes enzymes like hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT), which catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to shikimate nih.govpeerj.combiorxiv.org. By analogy, the formation of this compound likely involves a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase . This enzyme would first activate p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA. Subsequently, the transferase would catalyze the transfer of the p-coumaroyl moiety from p-coumaroyl-CoA to the hydroxyl group of tartaric acid, releasing CoA and forming this compound.
De Novo Biosynthesis in Engineered Microbial Systems
There has been significant research into engineering microorganisms for the de novo production of valuable plant-derived chemicals, including the precursors to this compound. The focus has been on producing p-coumaric acid from simple carbon sources like glucose in model organisms such as Escherichia coli and Saccharomyces cerevisiae mdpi.comnih.govnih.govnih.gov.
Scientists have successfully reconstructed the biosynthetic pathways for p-coumaric acid in these microbial hosts. This typically involves:
Enhancing the precursor supply: Engineering the central carbon metabolism and the shikimate pathway to increase the intracellular pools of L-phenylalanine and L-tyrosine researchgate.netnih.gov.
Introducing heterologous genes: Expressing genes for PAL, C4H, and TAL from various plant or microbial sources to convert the aromatic amino acids into p-coumaric acid mdpi.comnih.gov.
Pathway optimization: Fine-tuning the expression levels of the biosynthetic genes and eliminating competing metabolic pathways to reduce the formation of byproducts and maximize the yield of p-coumaric acid nih.govbiorxiv.org.
These metabolic engineering efforts have led to significant titers of p-coumaric acid. While the complete de novo biosynthesis of this compound in a single microbial host has not yet been reported, the successful production of its key precursor is a critical first step. Future work would involve introducing the biosynthetic pathway for tartaric acid and identifying and expressing a suitable acyltransferase to catalyze the final esterification step.
| Engineered Microbe | Key Strategy | Product | Reported Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | Expression of PAL and a novel C4H from Lycoris aurea; NADPH level regulation. | p-Coumaric acid | 156.09 µM | mdpi.com |
| Corynebacterium glutamicum | Expression of TAL from Flavobacterium johnsoniae; Optimization of shikimate pathway. | p-Coumaric acid | 661 mg/L | nih.gov |
| Saccharomyces cerevisiae | Co-culture strategy using a cellulose-degrading strain. | p-Coumaric acid | 71.71 mg/L | nih.govnih.gov |
| Escherichia coli | Whole-cell biocatalyst using PAL from Rhodotorula glutinis. | p-Coumaric acid | 525 mg/L | mdpi.com |
Complex Biosynthetic Gene Clusters and Novel Pathways (e.g., Cma System)
While the general phenylpropanoid pathway is the common route for the synthesis of p-coumaric acid, a key precursor for this compound, alternative and more complex pathways have been discovered in microorganisms. A notable example is the biosynthetic gene cluster (BGC) responsible for p-coumaric acid production in the actinomycete Kutzneria albida, referred to as the "cma" cluster. nih.govresearchgate.net This system represents a novel route that differs significantly from the typical plant pathway involving phenylalanine ammonia-lyase. nih.gov
The cma system synthesizes p-coumaric acid through a unique diazotization-dependent deamination pathway. nih.govnih.gov This intricate process requires at least 12 enzymes and two carrier proteins. nih.gov The discovery of the cma cluster was guided by its similarity to the avenalumic acid (ava) biosynthetic gene cluster. nih.govresearchgate.netnih.gov Research involving heterologous expression of the cma cluster and in vitro assays with recombinant Cma proteins confirmed its function in p-coumaric acid biosynthesis. nih.govresearchgate.net
A key step in this pathway is the diazotization of 3-aminocoumaric acid to produce 3-diazocoumaric acid, a reaction catalyzed by the ATP-dependent diazotase CmaA6 using nitrous acid. nih.govresearchgate.net The proposed biosynthetic pathway begins with 3,4-dihydroxybenzoic acid (3,4-AHBA), which is synthesized by CmaH and CmaI. nih.gov This starting molecule is then loaded onto a carrier protein, holo-CmaA3, by the enzyme CmaA1. nih.gov Subsequently, a type II polyketide synthase (PKS) complex synthesizes 3-aminocoumaric acid. nih.gov This novel pathway highlights the diverse strategies organisms employ to produce common metabolic precursors. The Cma system is considered more complex than the general synthesis pathway for p-coumaric acid. nih.gov
The table below provides a comparison of the genes found in the Kutzneria albida cma cluster and the related ava cluster from Streptomyces.
Table 1: Comparison of Genes in the cma and ava Biosynthetic Gene Clusters
| Gene in cma cluster | Gene in ava cluster | Amino acid sequence identity (%) | Predicted function of encoded protein |
| cmaI | avaI | 65.4 | 3,4-AHBA synthase |
| cmaH | avaH | 66.2 | 3,4-AHBA synthase |
| cmaA1 | avaA1 | 55.4 | ANL superfamily enzyme |
| cmaA2 | avaA2 | 52.1 | Acyl carrier protein |
| cmaA3 | avaA3 | 49.3 | Acyl carrier protein |
| cmaA4 | avaA4 | 49.6 | Ketosynthase |
| cmaA5 | avaA5 | 35.4 | Chain length factor |
| cmaA6 | avaA6 | 45.9 | ANL superfamily enzyme |
| cmaB | avaB | 48.1 | Ketoreductase |
| - | avaA7 | - | Denitrifying enzyme |
| cmaG | - | - | FMN-dependent oxidoreductase |
| cmaF | avaF | 45.9 | Major facilitator superfamily transporter |
| - | avaC | - | Major facilitator superfamily transporter |
| cmaR | - | - | LysR family transcriptional regulator |
| Data sourced from ResearchGate. researchgate.net |
Regulation of Biosynthetic Flux and Enzyme Kinetics (e.g., 4-Coumaric Acid:Coenzyme A Ligase Isoforms)
The regulation of this compound biosynthesis is intrinsically linked to the control of the general phenylpropanoid pathway, which supplies its precursor, p-coumaric acid. nih.gov A critical regulatory point in this pathway is the reaction catalyzed by 4-coumarate:CoA ligase (4CL). This enzyme activates p-coumaric acid by ligating it to coenzyme A (CoA), forming p-coumaroyl-CoA. nih.govnih.govfrontiersin.org This activated thioester is a key metabolic intermediate that stands at a branching point, leading to the biosynthesis of various classes of compounds, including flavonoids (such as this compound), monolignols, and other phenolic compounds. nih.govresearchgate.net
The direction of metabolic flux is significantly controlled by the existence of multiple 4CL isoforms, which exhibit distinct substrate specificities, kinetic properties, and expression patterns in different tissues and developmental stages. nih.govfrontiersin.org For example, in Arabidopsis thaliana, four 4CL isoforms have been identified (4CL1, 4CL2, 4CL3, and 4CL4). nih.govresearchgate.net Phylogenetic analysis shows that 4CL1, 4CL2, and 4CL4 are more closely related to each other than to 4CL3, suggesting different biological roles. nih.govresearchgate.net 4CL1 and 4CL2 are primarily expressed in lignifying cells, channeling precursors toward lignin biosynthesis, whereas 4CL3 is expressed more broadly and plays a distinct role in flavonoid metabolism. nih.govresearchgate.net
The kinetic properties of these isoforms determine their efficiency in processing different substrates. Studies in various plants, including Populus trichocarpa, have shown that different 4CL isoforms possess unique Michaelis-Menten kinetic properties. nih.gov For instance, two monolignol-related 4CLs in P. trichocarpa, Ptr4CL3 and Ptr4CL5, show different efficiencies in regulating the CoA ligation of p-coumaric acid and caffeic acid. nih.gov Ptr4CL3 regulates both pathways with similar efficiency, while Ptr4CL5 primarily controls the caffeic acid path. nih.govfrontiersin.org This differential catalysis allows the plant to finely tune the allocation of p-coumaroyl-CoA and other hydroxycinnamoyl-CoAs towards specific downstream pathways in response to developmental or environmental cues. nih.gov The specific 4CL isoforms that are active in a particular cell type will therefore determine the amount of p-coumaroyl-CoA available for esterification with tartaric acid to form this compound.
Table 2: Characteristics of Selected 4-Coumarate:CoA Ligase (4CL) Isoforms
| Plant Species | Isoform | Primary Substrate(s) | Primary Role/Pathway | Reference |
| Arabidopsis thaliana | 4CL1, 4CL2 | p-Coumaric acid, Caffeic acid | Lignin Biosynthesis | nih.gov |
| Arabidopsis thaliana | 4CL3 | p-Coumaric acid, Caffeic acid | Flavonoid Biosynthesis | nih.gov |
| Populus trichocarpa | Ptr4CL3 | p-Coumaric acid, Caffeic acid | Lignin Biosynthesis | nih.gov |
| Populus trichocarpa | Ptr4CL5 | Caffeic acid | Lignin Biosynthesis | nih.gov |
| Piper nigrum | Pn4CL1 | Coumaric acid, Ferulic acid | Lignin Biosynthesis | nih.gov |
| Piper nigrum | Pn4CL3 | 3,4-MDCA, Piperic acid | Piperine Biosynthesis | nih.gov |
| Peucedanum praeruptorum | Pp4CL1 | p-Coumaric acid, Ferulic acid | Coumarin Biosynthesis | frontiersin.org |
Chemical Synthesis and Derivatization Strategies for Coutaric Acid
Synthetic Routes for Coutaric Acid
The chemical synthesis of this compound (trans-p-coumaroyl-tartaric acid) presents a challenge due to the multiple reactive functional groups on both precursor molecules, p-coumaric acid and tartaric acid. A successful synthesis requires a protection strategy to ensure the ester bond forms at the desired position.
One of the first reported chemical syntheses of this compound involves a multi-step approach designed to control the reactivity of the precursors. core.ac.uk The general strategy involves:
Protection of p-Coumaric Acid: The phenolic hydroxyl group of p-coumaric acid is protected to prevent it from interfering with the esterification reaction. A 1-O-chloroacetyl protected p-coumaric acid is used as a key intermediate. core.ac.uk
Protection of Tartaric Acid: The two carboxylic acid groups of L-tartaric acid are protected as tert-butyl esters, forming di-tert-butyl-L-tartrate. core.ac.uk This directs the esterification to one of the hydroxyl groups of the tartrate molecule.
Coupling Reaction: The protected p-coumaric acid derivative is then coupled with the protected tartaric acid derivative. core.ac.uk
Selective Deprotection: The final step is a selective hydrolysis of the tert-butyl esters to free the carboxylic acid groups on the tartaric acid moiety, yielding the final this compound product. core.ac.uk
Alternative approaches for the acylation of unprotected tartaric acid have been explored. researchgate.net These methods are challenging because several products can be formed simultaneously. researchgate.net However, direct acylation of tartaric acid with acyl chlorides can yield monoacyl derivatives like this compound, although this route can also produce di-acylated products and anhydrides. researchgate.net While naturally occurring, direct esterification of p-coumaric acid and tartaric acid in synthetic wine medium under mild conditions (pH 3.5, ambient temperature) has been shown to be unsuccessful, indicating that simple mixing is insufficient for chemical synthesis and that activation or enzymatic catalysis is necessary. core.ac.uk
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached by modifying the parent molecule or by using derivatized precursors (p-coumaric acid or tartaric acid) in the initial synthesis. These derivatives are explored to modulate the compound's physicochemical properties and biological activity.
Esterification and Amidation Reactions
Further derivatization of this compound can occur at its free carboxylic acid groups on the tartaric acid moiety or at the phenolic hydroxyl group. The principles for these reactions are well-established from studies on its precursors, particularly p-coumaric acid.
Esterification: The free carboxyl groups of this compound can be esterified. General methods for esterifying phenolic acids often involve reaction with an alcohol in the presence of an acid catalyst. For instance, ethyl coumarate is synthesized by refluxing p-coumaric acid in ethanol (B145695) with a catalytic amount of concentrated HCl. mdpi.com A one-pot method using isobutyryl chloroformate (iBocCl) has been developed for the efficient esterification of various phenolic acids, which could be adapted for this compound. google.com
Amidation: The carboxylic acid groups can also be converted to amides. Direct amidation of p-coumaric acid can be difficult due to the low nucleophilicity of its carbonyl group. core.ac.uk A common strategy involves a multi-step process:
Protection: The phenolic hydroxyl group is protected, often by acetylation with acetic anhydride. pacific.educore.ac.ukmdpi.com
Activation: The carboxylic acid is activated by converting it into a more reactive acyl chloride using a chlorinating agent like thionyl chloride. pacific.educore.ac.ukmdpi.com
Amidation: The acyl chloride is then reacted with an amine (e.g., piperidine, phenethylamine) to form the amide bond. core.ac.ukmdpi.com
Deprotection: The protecting group is removed to yield the final amide derivative. pacific.educore.ac.uk
A facile, one-pot amidation method for non-protected hydroxycinnamic acids using N,N′-dicyclohexylcarbodiimide (DCC) in an acetone/water solvent system has also been reported, which could potentially be applied to this compound. scribd.com
Modification of Aromatic and Acid Moieties
Modifications to the core structure of this compound would primarily target the aromatic ring of the p-coumaroyl moiety or the dicarboxylic acid portion of the tartrate moiety. Research on p-coumaric acid derivatives shows that compounds are often designed with modifications in these areas to explore structure-activity relationships. researchgate.net For example, Williamson synthesis has been used to create ether derivatives at the phenolic hydroxyl group of p-coumaric acid, which is then followed by further reactions to produce esters and other derivatives. nih.gov The two carboxylic acid groups on the tartrate portion of this compound offer sites for creating diamides or diesters, potentially linking two different molecules to the this compound scaffold.
Polymerization and Copolymerization Approaches
p-Coumaric acid, a key component of this compound, is recognized as a valuable monomer for synthesizing bio-based polymers. researchgate.net It can undergo homopolymerization through thermal poly-condensation of its acetylated form. tandfonline.comembrapa.br Furthermore, it has been successfully copolymerized with other monomers like ε-caprolactone and adipic acid. researchgate.net
Given that this compound possesses the core reactive groups of p-coumaric acid (the phenolic hydroxyl and the vinyl group) as well as additional carboxylic acid functionalities, it could theoretically serve as a monomer or cross-linking agent in polymerization reactions. The multiple functional groups could lead to the formation of complex, branched, or cross-linked polyesters or polyamides. While specific studies on the polymerization of this compound itself are not prominent, the established polymerization of its precursor suggests this is a feasible, though unexplored, area for creating novel functional biomaterials. researchgate.netnih.gov
Structure-Activity Relationship Studies of Synthetic Derivatives for Research Applications
Structure-activity relationship (SAR) studies are essential for optimizing the biological effects of a lead compound. While extensive SAR studies specifically on synthetic this compound derivatives are limited, a wealth of information from studies on p-coumaric acid derivatives provides a strong foundation for predicting how structural changes to this compound might influence its activity.
Research on various ester and amide derivatives of p-coumaric acid has yielded key insights:
Antioxidant Activity: The phenolic hydroxyl group is critical. Amide derivatives of hydroxycinnamic acids often show potent free radical scavenging activity. oup.com
Enzyme Inhibition: Modifications can tune the inhibitory activity against specific enzymes. For instance, in a study comparing p-coumaric acid amides and esters as inhibitors of monoamine oxidase B (MAO-B) and cholinesterases, the esters showed stronger inhibitory activity than the amides. oup.com The presence of a single hydroxyl group on the cinnamic acid moiety was found to be effective for MAO-B inhibition. oup.com
Antimicrobial Activity: The lipophilicity and electronic properties of substituents on the aromatic ring and modifications to the carboxylic acid group significantly impact antifungal activity. researchgate.net
Anticancer Activity: For hydroxycinnamic acid derivatives, the para position of the hydroxyl group on the phenolic ring, the C7–C8 double bond, and a methyl-esterified carboxyl group were found to be critical for the ability to synergize with other agents to induce cytotoxicity in leukemia cells. researchgate.net
These findings suggest that derivatizing this compound—for example, by esterifying its tartrate carboxyl groups with different alcohols or creating amides—could significantly alter its biological profile. The combination of the p-coumaroyl structure with the tartaric acid moiety, which increases hydrophilicity, provides a unique scaffold for developing new therapeutic or research agents. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Coutaric Acid Research
Extraction Techniques from Biological and Complex Matrices
Extracting coutaric acid, a polar hydroxycinnamoyltartaric acid, from intricate biological samples like grape products and other plant materials is a critical first step in its analysis. The choice of extraction method significantly influences the yield and purity of the final extract. Methodologies are often selected based on the polarity of the target compound and the nature of the sample matrix.
Solvent extraction remains a fundamental technique for isolating phenolic compounds, including this compound. The selection of a solvent or a combination of solvents is pivotal and is dictated by the polarity of the target molecules.
Methanol (B129727), often mixed with water, is a highly effective solvent for extracting a broad range of phenolic compounds. nih.gov For instance, a mixture of 80% methanol was used to extract phenolics from canola meal. pan.olsztyn.pl In the study of grape pomace, a preliminary extraction to isolate hydroxycinnamoyltartaric acids involved a solution of methanol with 0.1% HCl. researchgate.net Similarly, studies on Sargassum polycystum showed that methanol-aqueous mixtures achieved high extractability for free phenolic acids. nih.gov
Ethyl acetate (B1210297) is a solvent of intermediate polarity and is frequently used for the fractionation of crude extracts. mdpi.com It is effective in extracting medium-polar compounds. mdpi.com In a process for isolating hydroxycinnamoyltartaric acids from grape pomace, ethyl acetate was used to treat the aqueous residue after an initial methanol extraction. researchgate.net It is also noted for its non-toxic profile, making it suitable for the extraction of total phenolics and flavonoids. mdpi.com
Aqueous extraction, using water as a solvent, is primarily used for highly polar compounds like glycosides and carbohydrates. mdpi.com While this compound has polar characteristics, aqueous extractions are often part of a multi-step solvent system. For example, in the analysis of phenolic compounds in grapes, a two-stage pressurized fluid extraction used water followed by methanol, with this compound being found exclusively in the methanolic extract. nih.gov
The choice of solvent is critical and is often used in a sequence of increasing or decreasing polarity to achieve a more selective extraction. For example, a common sequence for plant materials involves starting with a non-polar solvent like petroleum ether to remove lipids, followed by solvents of increasing polarity like chloroform (B151607), ethyl acetate, and finally methanol or an aqueous mixture to isolate more polar compounds. mdpi.com
Table 1: Comparison of Solvents for this compound Extraction
| Solvent | Polarity | Target Compounds | Typical Application |
|---|---|---|---|
| Methanol | High | Flavonoids, Tannins, Glycosides, Phenolic compounds. mdpi.com | Often used as an aqueous mixture (e.g., 70-80%) for broad-spectrum phenolic extraction from plant materials like grape pomace. nih.govpan.olsztyn.plresearchgate.net |
| Ethyl Acetate | Intermediate | Terpenoids, Glycosides, Quinones, Medium-polar phenolics. mdpi.commdpi.com | Used for fractionating crude extracts to isolate compounds of intermediate polarity; often follows an initial polar or non-polar extraction. researchgate.net |
| Water (Aqueous) | High | Glycosides, Alkaloids, Terpenoids, Saponins, Carbohydrates. mdpi.com | Used for highly polar compounds or as part of a sequential extraction, though less effective for this compound on its own compared to alcohol mixtures. nih.gov |
Enzyme-assisted extraction (EAE) has emerged as a green and efficient technique to enhance the release of bioactive compounds from plant matrices. nih.gov This method utilizes specific enzymes to break down cell wall components like proteins, cellulose, and hemicellulose, thereby liberating bound phenolic compounds. nih.govmdpi.com
In the context of wine by-products, enzymatic treatments have been shown to significantly increase the yield of phenolics. embrapa.br Phenolic compounds in these materials exist in both soluble and insoluble-bound forms, with the latter being linked to cell wall carbohydrates and proteins. embrapa.br The use of enzymes like Viscozyme and Pronase can improve the extraction of these insoluble-bound phenolics. embrapa.br For instance, Viscozyme treatment of winemaking by-products was effective in releasing p-coumaric acid, which was not extracted with Pronase treatment. embrapa.br This highlights the specificity and importance of enzyme selection. Another study demonstrated that using an enzymatic preparation (Flavourzyme®) on wine lees increased the total phenolic content by 57.20%, with a notable increase in p-coumaric acid. nih.gov
Similarly, a method for purifying p-coumaric acid from bamboo shavings employs a compound biological enzyme mix of wooden peroxidase and xyloglucanase to completely free the target compound under mild conditions. google.com This biological enzymatic hydrolysis process avoids the harsh conditions of acid and alkali treatments, which can cause decomposition of other components. google.com
Table 2: Enzymes Used in Assisted Extraction of Phenolic Acids
| Enzyme/Enzyme Cocktail | Source Material | Target Compounds Released/Increased | Reference |
|---|---|---|---|
| Viscozyme | Winemaking By-products | Gallic acid, Catechin, Prodelphinidin dimer A, p-Coumaric acid, Caffeic acid. | embrapa.br |
| Flavourzyme® | Wine Lees | p-Coumaric acid, Resveratrol and derivatives. | nih.gov |
| Wooden Peroxidase & Xyloglucanase | Bamboo Shavings | p-Coumaric acid. | google.com |
| Pronase | Winemaking By-products | Insoluble-bound phenolics. | embrapa.br |
| Cellulase, Hemicellulase | General Plant By-products | General phenolic compounds. | mdpi.com |
Modern analytical chemistry emphasizes the simplification of sample preparation, leading to the development of techniques like Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME). oup.com
Solid-Phase Extraction (SPE) is a widely used pre-concentration and clean-up method based on the selective retention of analytes on a solid sorbent, followed by elution with an appropriate solvent. openagrar.de For the analysis of phenolic compounds in grapes, an in-line system coupling pressurized-fluid extraction with SPE was developed. nih.gov This method allowed for a two-stage extraction under an inert atmosphere using water and then methanol, with cis- and trans-coutaric acids being found only in the methanolic extract, demonstrating the clean-up capability of the technique. nih.gov The reproducibility for trans-coutaric acid was found to be an RSD of 11%. nih.gov In wine analysis, SPE is used to concentrate aromatic compounds, and studies have shown that coutaric and caftaric acids were only detected after using SPE pre-concentration. openagrar.de
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-liquid extraction technique praised for its simplicity, low cost, high recovery, and speed. oup.com It involves injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample, forming a cloudy solution of fine droplets that provides a large surface area for rapid mass transfer. oup.comconicet.gov.ar One study applied DLLME followed by UV-Vis spectrophotometry to quantify p-coumaric acid in various matrices. oup.com The method used ethanol (B145695) as the disperser solvent and chloroform as the extraction solvent. oup.com Another application developed a DLLME method for extracting 12 phenolic compounds from wine, using ethyl acetate as the extraction solvent and acetonitrile (B52724) as the disperser, achieving recoveries between 76.56% and 137.74%. lsu.edu
Table 3: Comparison of Advanced Extraction Techniques for this compound and Related Phenolics
| Technique | Principle | Key Advantages | Example Application |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid phase and a liquid phase. openagrar.de | High concentration factor, selective isolation, sample clean-up. nih.govopenagrar.de | Isolation of cis- and trans-coutaric acids from grape extracts. nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A cloudy solution is formed by injecting a mixture of extraction and disperser solvents into the sample. oup.com | Simplicity, low cost, high enrichment factor, short extraction time. oup.com | Quantification of p-coumaric acid in vinegar and juice. oup.com |
Grape Pomace: Grape pomace, a by-product of winemaking, is a rich source of hydroxycinnamoyltartaric acids, including this compound. nih.govoup.com A specialized method for isolating this compound from grape pomace utilizes high-speed counter-current chromatography (HSCCC). researchgate.netnih.gov The process begins with an extraction of freeze-dried pomace using a methanol/HCl solution, followed by partitioning with ethyl acetate. researchgate.net This initial solvent extraction prepares the crude extract for chromatographic purification. From 10 grams of grape pomace, this method yielded this compound with a purity of 97.2%. researchgate.netnih.gov Another approach to optimize polyphenol extraction from grape pomace used response surface methodology, finding that the highest yield was achieved at 60 °C using 70% ethanol acidified with 3.5% HCl. mdpi.com
Bamboo Shavings: Bamboo shavings are a notable source of p-coumaric acid, the precursor to this compound. wikipedia.org Extraction from bamboo shavings often involves an initial treatment to remove non-polar components, followed by extraction with a polar solvent. One method uses a carbon dioxide supercritical fluid extraction first, with the residual powder then extracted with a 30% ethanol solution via a hot reflux method. mdpi.com Another patented method focuses on an initial enzymatic hydrolysis step using a mix of wooden peroxidase and xyloglucanase to free the p-coumaric acid before extraction with a low-polarity organic solvent. google.com This enzymatic approach is designed to be mild and specific, simplifying subsequent purification steps. google.com
Table 4: Extraction Details from Specific Natural Sources
| Natural Source | Target Compound | Extraction Method Summary | Yield/Purity | Reference |
|---|---|---|---|---|
| Grape Pomace | This compound | Methanol/HCl and ethyl acetate extraction followed by HSCCC. | 48% yield, 97.2% purity from 10 g of pomace. | researchgate.netnih.gov |
| Bamboo Shavings | p-Coumaric Acid | Enzymatic hydrolysis followed by organic solvent extraction. | High yield, simplified process suitable for industrial production. | google.com |
| Grape Pomace | Total Phenols | Optimized solvent extraction with 70% ethanol, 3.5% HCl at 60°C. | 17.91 to 35.10 mg GAE/g dw. | mdpi.com |
| Bamboo Shavings | p-Coumaric Acid | 30% ethanol hot reflux extraction after CO2 supercritical fluid extraction. | BSE had the highest content of p-coumaric acid among tested extracts. | mdpi.comcaldic.com |
Isolation and Purification Protocols
Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, isolation and purification steps are essential to obtain this compound in a form suitable for structural elucidation and quantitative analysis.
Chromatography is the cornerstone of purification for phenolic compounds. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are particularly powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) , especially in its reversed-phase configuration (RP-HPLC), is the most common technique for the analysis and separation of phenolic acids. pan.olsztyn.pl A typical HPLC method for this compound involves a C18 column with a gradient elution mobile phase, often consisting of acidified water and an organic solvent like methanol or acetonitrile. researchgate.netchvm.net For example, the separation of phenolic compounds in grape juice, including cis- and trans-coutaric acid, was achieved on a C18 column with detection at 320 nm. researchgate.net The development of rapid HPLC methods, with run times of approximately 15 minutes, has been a significant improvement, allowing for high-throughput analysis. pan.olsztyn.pl
High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample. nih.gov This technique has been successfully applied to the isolation of coutaric, caftaric, and fertaric acids from grape pomace. researchgate.netnih.gov The method involved a two-step process: an initial separation using a hexane/ethyl acetate/methanol/water solvent system to separate the target compounds from other polyphenols, followed by a second run with a tert-butyl-methyl ether/acetonitrile/n-butanol/water system for final isolation. researchgate.netnih.gov This HSCCC protocol yielded this compound with a purity of 97.2% from a crude grape pomace extract. nih.gov
Table 5: Chromatographic Techniques for this compound Purification
| Technique | Column/Stationary Phase | Mobile Phase/Solvent System | Detection | Application Outcome | Reference |
|---|---|---|---|---|---|
| HPLC-DAD | C18 column | Gradient of acidified water and methanol/acetonitrile. | Diode Array Detector (DAD) at 320 nm. | Separation of trans-caftaric acid, cis-coutaric acid, and trans-coutaric acid in grape juice. | researchgate.net |
| RP-HPLC | XTerra RP18 | Methanol-1% acetic acid (40:60). | UV at 310 nm. | Determination of p-coumaric acid. | chvm.net |
| HSCCC | Liquid-liquid partition | Two-phase solvent system: 1) Hexane/ethyl acetate/methanol/water (3:7:3:7); 2) tert-Butyl-methyl ether/acetonitrile/n-butanol/water (2:2:1:5). | UV Spectroscopy. | Isolation of this compound from grape pomace with 97.2% purity. | researchgate.netnih.gov |
| HPLC | Newcrom BH mixed-mode | Acetonitrile and water with phosphoric acid buffer. | UV at 270 nm. | Separation of coumaric acid isomers. | sielc.comsielc.com |
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely used for the separation, identification, and quantification of this compound in various matrices, particularly in wine and grape-derived samples. researchgate.netsdu.edu.tr These methods offer high sensitivity, adaptability for quantitative analysis, and suitability for non-volatile compounds like this compound. sdu.edu.tr
UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (less than 2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity. eag.comijsrtjournal.com This is achieved by operating at significantly higher pressures (up to 100 MPa) compared to conventional HPLC systems. eag.comijsrtjournal.com
A common approach for analyzing this compound involves reverse-phase HPLC (RP-HPLC). In one validated method, the mobile phase consisted of a mixture of water (77%) and acetonitrile (23%), with formic acid added to adjust the pH to 3.5. researchgate.net Detection is typically carried out using a UV detector at approximately 305 nm. researchgate.net UPLC methods coupled with tandem quadrupole mass spectrometry (UPLC-MS/MS) have also been developed for the determination of this compound and other hydroxycinnamoyltartaric esters in grape juice, peel, and seeds. colab.wsnih.gov These methods often employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, and use negative electrospray ionization (ESI) for detection. colab.wsnih.gov
The selection of the stationary phase is crucial for effective separation. Columns such as the Waters UPLC HSS T3 (150 mm x 2.1 mm, 1.7 µm) and Gemini C18 (250 mm x 4.6 mm, 3 µm) have been successfully used. colab.wsnih.govphcogres.com The use of an acidic modifier, like phosphoric acid or formic acid, in the mobile phase helps to suppress the ionization of the carboxylic and phenolic groups of this compound, leading to better retention and resolution. phcogres.com
Table 1: HPLC and UPLC Method Parameters for this compound Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Not Specified | Water (77%), Acetonitrile (23%), Formic Acid (pH 3.5) | 0.7 mL/min | UV at 305 nm | researchgate.net |
| UPLC-MS/MS | Waters UPLC HSS T3 (150 mm x 2.1 mm, 1.7 µm) | Water with 0.1% Formic Acid, Acetonitrile with 0.1% Formic Acid (gradient) | 0.3 mL/min | MS/MS (Negative ESI) | colab.wsnih.gov |
| RP-HPLC | Gemini C18 (250 mm × 4.6 mm, 3 μm) | 0.5% Phosphoric Acid (A), Acetonitrile (B) (gradient) | 0.8 mL/min | UV at 280 nm | phcogres.com |
| HPLC | Hypersil Gold C18 (250 x 4.6 mm, 5 μm) | 1% Acetic Acid (A), Acetonitrile (B) (gradient) | 0.7 mL/min | UV at 272 nm | myfoodresearch.com |
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the isolation and purification of this compound from complex mixtures like grape pomace and red wine extracts. nih.govnih.govresearchgate.net This method avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample components. researchgate.net
In a notable application, HSCCC was used to isolate caftaric acid, this compound, and fertaric acid from grape pomace. nih.govresearchgate.net The process involved a two-step separation. The first run utilized a solvent system of hexane/ethyl acetate/methanol/water (3:7:3:7, v/v/v/v) with 0.5% trifluoroacetic acid (TFA) in a head-to-tail elution mode to separate the target compounds from other polyphenols. nih.govresearchgate.net A second run with a different solvent system, tert-butyl-methyl ether/acetonitrile/n-butanol/water (2:2:1:5, v/v/v/v) with 0.5% TFA in a tail-to-head elution mode, was then used to isolate the individual acids. nih.govresearchgate.net This method yielded this compound with a purity of 97.2%, which also contained 4.8% of its Z-isomer. nih.govresearchgate.net
HSCCC has also been successfully applied to separate various polyphenols, including this compound, from red wine extracts. nih.gov Using a solvent system of hexane-ethyl acetate-water (1-50-50), a significant separation of oligomeric procyanidins and phenolic acids was achieved. nih.gov The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation, with the goal of having partition coefficient (K D ) values for the target compounds in the range of 0.5 to 2.0. researchgate.net
Table 2: HSCCC Solvent Systems for this compound Separation
| Source Material | Solvent System (v/v/v/v) | Elution Mode | Purity Achieved | Reference |
|---|---|---|---|---|
| Grape Pomace | Hexane/Ethyl Acetate/Methanol/Water (3:7:3:7) + 0.5% TFA | Head-to-Tail | 97.2% | nih.govresearchgate.net |
| Grape Pomace | tert-Butyl-Methyl Ether/Acetonitrile/n-Butanol/Water (2:2:1:5) + 0.5% TFA | Tail-to-Head | ||
| Red Wine Extracts | Hexane-Ethyl Acetate-Water (1-50-50) | Not Specified | High Purity (exact % not specified for this compound) | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and screening of this compound. It is a straightforward and rapid method for separating compounds in a mixture. akjournals.com High-Performance Thin-Layer Chromatography (HPTLC), an advanced version of TLC, offers improved resolution and sensitivity. researchgate.net
For the separation of p-coumaric acid, a related compound, HPTLC silica (B1680970) gel 60 plates have been used with a developing solvent system of n-hexane–ethyl acetate–formic acid (20:19:1, v/v). akjournals.comresearchgate.net In another application for detecting p-coumaric acid, a mobile phase of toluene, ethyl acetate, and formic acid (36:12:6) was employed. jrmds.in Detection of the separated spots can be achieved by viewing the plate under UV light (254 nm and 366 nm) or after derivatization with a suitable reagent, such as molybdatophosphoric acid or anisaldehyde–sulfuric acid, followed by densitometric scanning. akjournals.comjrmds.in
Preparative TLC can also be utilized for the isolation of this compound from extracts. jrmds.injrmds.in After separation on the plate, the band corresponding to the compound of interest is scraped off, and the compound is then eluted from the silica gel with an appropriate solvent. jrmds.in
Table 3: TLC/HPTLC Systems for Analysis of Coumaric Acid Derivatives
| Technique | Stationary Phase | Mobile Phase (v/v/v) | Detection Method | Reference |
|---|---|---|---|---|
| HPTLC | Silica Gel 60 | n-Hexane–Ethyl Acetate–Formic Acid (20:19:1) | UV (366 nm), Densitometry | akjournals.comresearchgate.net |
| TLC | Silica Gel | Toluene–Ethyl Acetate–Formic Acid (36:12:6) | UV (254 nm, 366 nm) | jrmds.in |
| TLC | Silica Plate | Chloroform:Methanol:Formic Acid (85:15:1) | Colorimetric Reagent | nih.gov |
Column Chromatography with Specific Adsorbents (e.g., Cellulose, Macroreticular Resin)
Column chromatography is a fundamental preparative technique used for the purification of this compound from crude extracts. This method relies on the differential adsorption of compounds onto a stationary phase packed in a column.
Cellulose has been employed as a stationary phase for the separation of cis and trans isomers of p-coumaric acid. researchgate.net This indicates its potential for separating isomers of this compound as well. The process can be scaled up for both laboratory and industrial applications due to the low cost of the support and eluent. researchgate.net
Macroporous adsorbent resins, such as Amberlite XAD-16, are also utilized for the preliminary purification of related compounds. researchgate.netscirp.org These resins can effectively remove impurities before further purification steps like crystallization. scirp.org The selection of the appropriate resin and elution conditions is crucial for achieving good separation. For instance, in the purification of phenolic acids, a linear gradient elution with an ethanol solution on an SP700 resin has been shown to be effective. naro.go.jp
Recrystallization and Precipitation Methods
Recrystallization and precipitation are essential techniques for the final purification of this compound after initial separation by chromatographic methods. illinois.edulibretexts.org Recrystallization is a purification process that involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize out in a purer form. illinois.edulibretexts.org The principle behind this method is the difference in solubility of the compound and its impurities at different temperatures. libretexts.org
A typical recrystallization procedure involves dissolving the crude this compound in a minimal amount of a hot solvent in which it is highly soluble. libretexts.org As the solution cools slowly, the solubility decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration. libretexts.org
Precipitation can be induced by changing the solvent composition or by adjusting the pH of the solution. For example, after alkaline extraction of p-coumaric acid, acidification of the extract can cause the acid to precipitate out. naro.go.jp In one method, after enzymatic hydrolysis and extraction with ethyl acetate, the concentrated extract is allowed to stand, leading to the precipitation of p-coumaric acid. The precipitate is then washed and further purified by recrystallization from alcohol. google.com
Isomer Separation Techniques (e.g., cis/trans Separation)
This compound, like other hydroxycinnamic acids, can exist as cis and trans isomers. The separation of these isomers is important for studying their individual properties and biological activities. Ultraviolet (UV) irradiation can be used to induce the isomerization of the more stable trans isomer to the cis isomer. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation of cis and trans isomers of hydroxycinnamic acids. researchgate.net The different spatial arrangements of the isomers lead to differences in their interaction with the stationary phase, allowing for their separation. For instance, the cis and trans isomers of p-coumaric acid and ferulic acid have been successfully separated using a micro C18 bonded phase column. researchgate.net The stereochemistry of the coumaric acid acylation has a significant impact on the spectral properties of anthocyanins, with cis isomers exhibiting a greater maximum wavelength (λmax) than their trans counterparts. mdpi.com
High-Speed Counter-Current Chromatography (HSCCC) has also been applied for the preparative separation of cis-trans isomers of related coumaroyl derivatives. nih.gov This technique allows for the isolation of individual isomers in significant quantities. nih.gov
Quantitative and Qualitative Determination Methods
A variety of analytical methods are employed for the quantitative and qualitative determination of this compound.
For qualitative analysis , methods like Thin-Layer Chromatography (TLC) are used for initial screening and identification based on retention factor (Rf) values compared to standards. jrmds.injrmds.in More definitive identification is achieved using spectroscopic techniques. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides molecular weight information and fragmentation patterns that are characteristic of the compound. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the detailed chemical structure of the isolated compound. nih.govresearchgate.net UV-Vis spectroscopy can also be used for characterization, as this compound exhibits a characteristic maximum absorbance in the UV region. nih.govresearchgate.netjrmds.in
For quantitative analysis , HPLC with UV detection is a widely used and validated method. researchgate.net The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve constructed using standards of known concentrations. phcogres.com UPLC-MS/MS offers even higher sensitivity and selectivity for quantification, with limits of detection (LOD) as low as 0.25 µg/L and limits of quantification (LOQ) of 25 µg/L having been reported for related compounds. colab.wsnih.gov In cases where a commercial standard for this compound is unavailable, quantification can be performed by using a related standard, such as caftaric acid, as an equivalent. colab.wsnih.gov Another quantitative method involves the use of a Briggs-Rauscher oscillating chemical reaction, where the perturbation of the oscillation by p-coumaric acid is proportional to its concentration. cmu.ac.th
Spectrophotometric Detection (UV/Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of phenolic compounds like this compound. This method relies on the principle that molecules with chromophores, or light-absorbing groups, absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com
Detailed Research Findings:
Hydroxycinnamic acids, the class of compounds to which this compound belongs, exhibit a characteristic absorption band around 320 nm. researchgate.net This distinct spectral feature allows for their detection and quantification. researchgate.net For instance, in the analysis of wine, the absorbance at 320 nm is often used to determine the content of hydroxycinnamic acids and their derivatives. imrpress.com
Studies have shown that the UV spectrum of this compound, along with other phenolic compounds, can be influenced by the solvent and pH of the solution. For example, a study on p-coumaric acid, a related compound, demonstrated that the wavelength of maximum absorption (λmax) can shift depending on the solvent used. researchgate.net Spectroelectrochemical measurements have also revealed that the UV spectrum of p-coumaric acid shows a significant hypochromic effect at 300 nm upon oxidation. nih.gov
While UV-Vis spectrophotometry is a rapid and cost-effective method, it can be limited by interferences from other compounds in complex matrices that absorb at similar wavelengths. imrpress.comagriculturejournals.cz Therefore, it is often used in conjunction with separation techniques like high-performance liquid chromatography (HPLC).
Table 1: UV/Vis Absorption Maxima for this compound and Related Compounds
| Compound | Typical Absorption Maximum (λmax) | Reference |
|---|---|---|
| This compound | ~320 nm | researchgate.net |
| p-Coumaric acid | ~310 nm | mdpi.com |
| Caftaric acid | ~320 nm | researchgate.net |
Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches
Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and sensitive quantification of this compound in complex samples. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), MS provides a powerful analytical platform.
Detailed Research Findings:
LC-MS and UPLC-MS/MS: Liquid chromatography-mass spectrometry (LC-MS) and its high-performance counterpart, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are widely used for the analysis of this compound. nih.govnih.govnih.gov These methods offer high sensitivity and selectivity. In a typical UPLC-MS/MS method for analyzing hydroxycinnamoyltartaric esters in grape products, identification and quantification are achieved using multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI). nih.govresearchgate.net This approach allows for the specific detection of the target analyte even in the presence of other similar compounds. One study reported a limit of detection for a related compound as low as 0.25 µg/L. nih.govresearchgate.net Another study using UPLC-MS/MS for p-coumaric acid in human plasma achieved a lower limit of quantitation (LLOQ) of 0.2 ng/mL. nih.govmdpi.com
GC/EI-MS/MS: While less common for non-volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) can be used after a derivatization step to increase volatility. For instance, a study on 4-coumaric acid utilized GC-EI-TOF-MS after derivatization with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). massbank.eu
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. For this compound, which has a molecular weight of 296.23 g/mol , the deprotonated molecule [M-H]⁻ is often observed at m/z 295. mdpi.com Further fragmentation can yield characteristic product ions. For example, in the analysis of p-coumaric acid, the deprotonated molecule at m/z 163 can fragment to an ion at m/z 119, corresponding to the decarboxylated coumaric acid. researchgate.net In one study, the MS/MS fragmentation of this compound (m/z 295) produced major fragments at m/z 163 and 119. mdpi.com
Table 2: Key Parameters in Mass Spectrometry Analysis of this compound and Related Compounds
| Technique | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | 295 | 163, 119 | Negative ESI | mdpi.com |
| LC-MS (p-coumaric acid) | 163.15 | N/A (SIM mode) | Negative ESI | acs.orgnih.gov |
Chromatographic Detection Systems
Chromatographic techniques, particularly HPLC, are the cornerstone of this compound analysis, providing the necessary separation from other components in a sample matrix. The choice of detector is critical for achieving the desired sensitivity and selectivity.
Detailed Research Findings:
HPLC with UV/Vis Detectors: High-performance liquid chromatography coupled with a UV/Vis detector is a widely used and robust method for the quantification of this compound. nih.govjournalcra.comchem-soc.si The detection wavelength is typically set around 320 nm to maximize the signal for hydroxycinnamic acids. imrpress.com In some cases, multiple wavelengths are monitored to detect a wider range of phenolic compounds simultaneously. researchgate.netnih.gov For example, chromatograms can be acquired at 280 nm for general phenolic compounds and at 320 nm specifically for hydroxycinnamic acids. researchgate.netresearchgate.net The use of a diode array detector (DAD) allows for the acquisition of the entire UV-Vis spectrum for each peak, aiding in compound identification. chem-soc.si
Method Validation: The validation of HPLC-UV methods is crucial to ensure accuracy and reliability. This includes assessing linearity, limit of detection (LOD), and limit of quantification (LOQ). srce.hr One study developing an HPLC-UV method for p-coumaric acid established optimal conditions using a C18 column and a mobile phase of water (with formic acid) and acetonitrile. journalcra.com Another study comparing HPLC-UV/VIS with LC/MS/MS found that while there were satisfactory correlations, the UV/VIS detection could be prone to coelution issues not observed with the more selective mass spectrometric detection. chem-soc.sichem-soc.si
Table 3: Chromatographic Conditions for this compound Analysis
| Chromatographic System | Column Type | Mobile Phase Example | Detection Wavelength | Reference |
|---|---|---|---|---|
| HPLC-UV | Reversed-phase C18 | Water (with formic acid) : Acetonitrile | ~320 nm | journalcra.comresearchgate.net |
| UPLC-MS/MS | Waters UPLC HSS T3 | Water (0.1% formic acid) : Acetonitrile (0.1% formic acid) | N/A (MS detection) | nih.govresearchgate.net |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like coutaric acid. It provides insights into the connectivity of atoms and their spatial arrangement.
¹H-NMR spectroscopy is instrumental in identifying the different proton environments within the this compound molecule. In grape berry samples, the ¹H-NMR spectra reveal signals corresponding to the trans-coumaroyl moiety. d-nb.info Specifically, the analysis of these spectra, often in conjunction with ¹H-¹H COSY, shows correlations between protons characteristic of the coumaroyl group, such as between δ 7.51 and δ 6.87, and between δ 6.45 and δ 7.65. d-nb.info
The tartaric acid portion of this compound is also identifiable in the ¹H-NMR spectrum. The signal for the tartaric acid protons is typically shifted downfield (observed in the region of δ 5.32–5.44) compared to free tartaric acid (around δ 4.30). nih.govuniversiteitleiden.nl This downfield shift is a direct consequence of the ester linkage to the carboxylic function of the cinnamic acid derivative. nih.govuniversiteitleiden.nl
The presence of both trans- and cis-isomers of this compound can also be determined using ¹H-NMR. nih.gov The cis-form exhibits an upfield shift for the H-8' and H-7' protons of the coumaroyl group, along with a smaller coupling constant (around 13.0 Hz) compared to the trans-isomer (around 16.0 Hz). nih.gov For instance, clear doublets with a coupling constant of 13.0 Hz at δ 5.92 and δ 5.94 have been detected for the H-8' proton in the cis-configuration. nih.gov
A representative ¹H-NMR data table for the coumaroyl moiety in a related compound, p-coumaric acid, is provided below for reference.
Table 1: ¹H-NMR Chemical Shifts for p-Coumaric Acid
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| H-2, H-6 | 6.73 (d, J = 8.7 Hz) |
| H-3, H-5 | 7.54 (d, J = 8.7 Hz) |
| H-7 | 7.58 (d, J = 15.8 Hz) |
| H-8 | 6.20 (d, J = 15.8 Hz) |
Data obtained in CDCl₃ at 400 MHz. acgpubs.org
Advanced, multi-dimensional NMR techniques are crucial for the unambiguous assignment of the structure and stereochemistry of complex molecules like this compound. Techniques such as 2D NMR, including ¹H-¹H COSY, HSQC, and HMBC, are routinely employed. d-nb.infoipb.pt
¹H-¹H COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, helping to piece together the spin systems within the molecule. For this compound, COSY spectra confirm the correlations between the vinylic protons of the coumaroyl group and the protons on the aromatic ring. d-nb.infonih.gov It also helps in assigning the protons of the tartaric acid moiety.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This is essential for assigning the carbon signals in the ¹³C-NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it reveals long-range couplings between protons and carbons (typically over two or three bonds). In the case of this compound, HMBC is used to confirm the ester linkage between the coumaric acid and tartaric acid moieties by showing a correlation between the tartaric acid protons and the carbonyl carbon of the coumaroyl group (in the region of δ 167.5–168.5). nih.govuniversiteitleiden.nl
NOE (Nuclear Overhauser Effect) experiments can be used to determine the spatial proximity of atoms, which is vital for assigning stereochemistry, such as the cis or trans configuration of the double bond in the coumaroyl group. numberanalytics.com
Through the combined application of these advanced NMR techniques, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved. ipb.ptnumberanalytics.com
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable techniques for identifying the functional groups present in this compound. The IR spectrum provides a characteristic fingerprint based on the vibrational modes of the molecule's bonds. acs.org
Key vibrational bands in the IR spectrum of related phenolic acids like p-coumaric acid, which forms a part of this compound, have been well-characterized. These include:
O-H Stretching: A broad band in the high-frequency region (around 3400-2500 cm⁻¹) is characteristic of the hydroxyl (-OH) groups of the phenol (B47542) and carboxylic acid, often indicating hydrogen bonding.
C=O Stretching: A strong absorption band around 1700-1650 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid and the ester group.
C=C Stretching: Bands in the 1650-1500 cm⁻¹ region are attributed to the stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the vinyl group.
C-O Stretching: Absorptions in the 1300-1000 cm⁻¹ region are associated with the C-O stretching of the carboxylic acid, ester, and phenol groups. researchgate.netresearchgate.net
FTIR spectroscopy, with its higher sensitivity and resolution, allows for more detailed analysis. nih.gov For instance, studies on p-coumaric acid have used FTIR to analyze the vibrational frequencies and compare them with theoretical calculations. researchgate.netresearchgate.net This detailed analysis helps in the precise assignment of vibrational modes. The interaction of such molecules with surfaces can also be studied, revealing changes in the vibrational spectra upon adsorption. researchgate.net While specific FTIR data for this compound itself is less commonly published, the principles derived from its constituent parts, p-coumaric acid and tartaric acid, provide a solid basis for its spectral interpretation.
Table 2: Characteristic IR Absorption Bands for Functional Groups in this compound (based on p-coumaric acid data)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic & Carboxylic -OH | O-H stretch | ~3400-2500 (broad) |
| Carboxylic & Ester C=O | C=O stretch | ~1700-1650 |
| Aromatic & Vinylic C=C | C=C stretch | ~1650-1500 |
| Carboxylic, Ester, Phenolic C-O | C-O stretch | ~1300-1000 |
Source: Based on data for p-coumaric acid. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing the electronic structure of the chromophore in this compound, which is the p-coumaroyl moiety. whiterose.ac.uk The absorption of UV or visible light excites electrons to higher energy levels, and the wavelength of maximum absorbance (λ_max) provides information about the conjugated system.
The UV-Vis spectrum of p-coumaric acid, and by extension this compound, is characterized by strong absorption bands in the UV region. In methanol (B129727), p-coumaric acid typically shows a λ_max around 300-310 nm. ijpar.comnih.gov This absorption is due to the π → π* electronic transitions within the conjugated system of the phenylpropanoid structure. acs.org
The spectral properties, including the λ_max and the shape of the absorption bands, can be influenced by several factors such as the solvent and the ionization state of the phenolic hydroxyl group. whiterose.ac.ukacs.org For example, the deprotonation of the phenolic group can lead to a red shift (a shift to longer wavelengths) in the absorption maximum. nih.gov
In studies involving electrospray ionization, UV-Vis photodissociation spectroscopy has been used to identify different deprotomers (isomers differing in the site of deprotonation) of coumaric acids in the gas phase. whiterose.ac.uk This technique has shown that both phenoxide and carboxylate deprotomers can be formed. whiterose.ac.uk The electronic absorption spectra of these deprotomers show distinct bands, which can be compared with theoretical calculations to determine their relative populations. whiterose.ac.uk For instance, deprotonated p-coumaric acid exhibits a bright absorption band in the 2.6-3.4 eV range and higher-energy bands around 3.8 and 4.8 eV. whiterose.ac.uk
Table 3: UV-Vis Absorption Maxima for p-Coumaric Acid and Related Structures
| Compound/Form | Solvent/Condition | λ_max (nm) or Energy (eV) |
|---|---|---|
| p-Coumaric acid | Methanol | ~300-310 |
| Deprotonated p-Coumaric Acid (gas phase) | Photodissociation | Band I: 2.6-3.4 eV, Band II: ~3.8 eV, Band III: ~4.8 eV |
Sources: whiterose.ac.ukijpar.comnih.gov
Vibrational and Electronic Spectroscopy of Clusters
The study of molecules in the gas phase, often in the form of clusters with other molecules like water or carbon dioxide, provides fundamental insights into their intrinsic properties and intermolecular interactions. While specific studies on this compound clusters are not widely available, research on its chromophore, p-coumaric acid, offers valuable information.
High-resolution spectroscopic studies on clusters of molecules related to p-coumaric acid, such as 4-hydroxystyrene (which can be formed from the thermal decarboxylation of p-coumaric acid), have been conducted. nih.gov These studies employ advanced techniques like mass-resolved multiphoton ionization spectroscopy combined with UV and IR depletion methods. nih.gov This approach allows for the distinction between the target molecule and potential byproducts that may have the same mass. nih.gov
Vibrational spectroscopy of these clusters reveals how the vibrational frequencies of the molecule are perturbed by the formation of non-covalent bonds, such as hydrogen bonds, with solvent molecules. nih.gov Similarly, electronic spectroscopy shows shifts in the electronic transition energies upon cluster formation. By comparing experimental spectra with quantum chemical calculations, the structure and spectroscopic properties of these clusters can be determined. nih.gov This information is crucial for understanding the initial steps of photochemical processes and the influence of the microenvironment on the chromophore.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential tool for the analysis of this compound, providing information on its molecular weight and structural details through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be analyzed in its intact, deprotonated form [M-H]⁻ or protonated form [M+H]⁺.
The molecular weight of p-coutaric acid is 296.23 g/mol . nih.gov In mass spectrometry, it would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular ion, for example, at m/z 295 in negative ion mode [M-H]⁻.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing a characteristic fragmentation pattern that serves as a structural fingerprint. For hydroxycinnamic acid derivatives, a common fragmentation pathway involves the loss of the quinic or tartaric acid moiety. In the case of this compound, a major fragment would correspond to the deprotonated p-coumaric acid ion.
The fragmentation of the p-coumaric acid ion itself has been studied in detail. scielo.br Common fragmentation pathways for deprotonated p-coumaric acid (m/z 163) in negative ion mode include:
Loss of CO₂ (44 Da): This is a typical fragmentation for deprotonated carboxylic acids, leading to a fragment ion at m/z 119. scielo.br
Loss of H₂O (18 Da): This can also occur, though it is often less favorable than the loss of CO₂. scielo.br
In positive ion mode, the protonated p-coumaric acid (m/z 165) can show fragments corresponding to the loss of water [M+H-H₂O]⁺ at m/z 147 and the loss of carbon monoxide [M+H-CO]⁺ at m/z 119. researchgate.net The specific fragmentation patterns allow for the differentiation of isomers of hydroxycinnamoylquinic acids. nih.gov
Table 4: Key Mass Spectrometry Fragments for this compound and its Constituent p-Coumaric Acid
| Ion | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Ionization Mode |
|---|---|---|---|---|
| [p-Coumaric acid - H]⁻ | 163 | 119 | CO₂ (44 Da) | Negative |
| [p-Coumaric acid + H]⁺ | 165 | 147 | H₂O (18 Da) | Positive |
| [p-Coumaric acid + H]⁺ | 165 | 119 | CO (28 Da) | Positive |
Sources: scielo.brresearchgate.net
Research on Coutaric Acid Derivatives
Design Principles for Derivative Synthesis in Academic Research
The synthesis of coutaric acid derivatives in academic research is primarily driven by the principle of structure-activity relationship (SAR) studies. pacific.edu The goal is to systematically modify the parent structure to enhance specific biological activities, improve pharmacokinetic properties, or create molecular tools for further investigation. Key design principles include:
Esterification and Amidation: A common strategy involves modifying the carboxylic acid group of p-coumaric acid through esterification or amidation. This is often done to increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic binding pockets in enzymes. uc.ptmdpi.com Synthesis methods such as Fischer esterification and the Mitsunobu reaction are employed to create a series of alkyl or aryl ester derivatives. mdpi.com For example, a series of twelve ester derivatives were prepared using these methods to evaluate their antiparasitic potential. mdpi.com
Multi-Step Synthesis Protocols: More complex derivatives are created through multi-step reaction schemes. A typical sequence might involve the protection of hydroxyl groups via acetylation, activation of the carboxylic acid via chlorination, followed by amidation with an amino acid, and a final deprotection step. pacific.edu This approach allows for the conjugation of p-coumaric acid with other molecules, such as amino acids, to potentially introduce new biological functions or synergistic effects. pacific.edu
Introduction of Heterocyclic Moieties: Another design principle is the incorporation of heterocyclic rings, such as oxazolone (B7731731) or imidazole, into the p-coumaric acid scaffold. asiapharmaceutics.inforesearchgate.net This is done to explore novel interactions with biological targets. For instance, oxazolone derivatives of p-coumaric acid were designed and studied computationally for their potential as anticancer agents. asiapharmaceutics.info
Biocatalytic and "Green" Synthesis: There is growing interest in using enzymatic and microbial systems for the synthesis of derivatives under milder, more environmentally friendly conditions. mdpi.commdpi.com Biotransformation using enzymes like phenolic acid decarboxylase can modify the structure to yield derivatives with altered bioactivity. mdpi.com Furthermore, engineered biocatalytic cascades have been constructed to use p-coumaric acid derivatives as starting materials for the sustainable synthesis of complex, high-value natural products like benzylisoquinoline alkaloids (BIAs). rsc.orgbohrium.com
Investigation of Modified Biological Interactions (e.g., Enhanced Enzyme Binding, Altered Cellular Permeability)
A primary motivation for creating this compound derivatives is to alter their interaction with biological systems, notably to enhance binding to enzyme targets and to modify their passage across cellular membranes.
Enhanced Enzyme Binding: Many studies focus on designing derivatives as potent and specific enzyme inhibitors. By modifying the p-coumaric acid structure, researchers aim to improve the molecule's fit and interactions within an enzyme's active or allosteric site. For example, p-coumaric acid ethyl ester was found to be a strong noncompetitive inhibitor of aldose reductase, an enzyme implicated in diabetic complications, with an inhibitory constant (Ki) of 0.94 μM. nih.gov Molecular docking studies on other derivatives have predicted favorable binding to various enzymes, suggesting mechanisms for their observed biological effects. mdpi.comnih.gov These computational studies help visualize how derivatives interact with key amino acid residues through hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov
Table 1: Examples of p-Coumaric Acid Derivatives and Their Target Enzymes
| Derivative | Target Enzyme | Observed/Predicted Interaction | Reference |
|---|---|---|---|
| p-Coumaric acid ethyl ester | Aldose Reductase | Strong noncompetitive inhibition (Ki = 0.94 μM). | nih.gov |
| Oxazolone derivatives | Vascular Endothelial Growth Factor Receptor (VEGFR) | Good binding affinity in docking studies (-9.8 to -10.7 kcal/mol). | asiapharmaceutics.info |
| Hexyl p-coumarate | Aldehyde Dehydrogenase (ALDH), Mitogen-activated Kinase Protein (MPK4), DNA Topoisomerase 2 (TOP2) of Leishmania braziliensis | Predicted inhibition via hydrophobic interactions and hydrogen bonds in molecular docking. | nih.govmdpi.com |
| Pentyl p-coumarate | Cruzain (CZ), Aldo-keto reductases (AKR) of Trypanosoma cruzi | Predicted binding favored by van der Waals and hydrophobic interactions in molecular docking. | mdpi.com |
| Thiourea derivatives | Cyclooxygenase-1 (COX-1) | Predicted to have a higher level of interaction compared to the parent compound. | researchgate.net |
| This compound | SARS-CoV-2 Main Protease | Identified as a hit compound in molecular docking studies with a score of -8.5 kcal/mol. | frontiersin.org |
Altered Cellular Permeability: The ability of a compound to enter cells is crucial for its biological activity. Research shows that structural modifications significantly impact permeability. A study using a Caco-2 cell monolayer model, which mimics the human intestinal barrier, found that the intestinal permeability of p-coumaroyl derivatives was substantially lower than that of free p-coumaric acid. embrapa.brnih.gov Conversely, other modifications are designed to increase permeability. For instance, functionalizing p-coumaric acid to create derivatives can alter microbial cell membrane permeability, which is a mechanism for their antibacterial and antifungal activities. researchgate.netmdpi.com The dissociation of these phenolic acids can make the membrane more permeable, disrupting ion pumps and leading to protein denaturation. mdpi.com
Derivatives as Molecular Probes for Biochemical Pathways
Beyond therapeutic applications, derivatives of this compound's precursors serve as molecular probes to investigate and understand complex biochemical pathways. These molecules can be introduced into biological systems to track metabolic flux, identify regulatory steps, or uncover unexpected metabolic interactions.
One study utilized 4-coumaric acid as a tool to monitor the metabolic flux of the (+)-catechin biosynthesis pathway in engineered E. coli. researchgate.net By supplying the acid and measuring the output, researchers were able to successfully monitor the pathway's activity and identify dihydroflavonol reductase (DFR) as a principal regulatory element. researchgate.net
In another novel approach, researchers investigated the consequences of transferring a coumarate catabolism pathway into Escherichia coli. nih.gov The pathway failed to function initially because an intermediate compound unexpectedly inhibited the host's purine (B94841) nucleotide biosynthesis pathway. This work used the pathway's own intermediates as probes that revealed a previously unknown metabolic conflict, highlighting how the introduction of new pathways can have unforeseen consequences on cellular metabolism. nih.gov
Furthermore, engineered biocatalytic systems use p-coumaric acid derivatives as key substrates to test the functionality of constructed pathways. rsc.org By feeding various derivatives into a cascade of enzymes, scientists can synthesize a library of different benzylisoquinoline alkaloids (BIAs), effectively using the coumaric acid derivatives as probes to test the substrate flexibility and efficiency of the engineered pathway. rsc.orgbohrium.com
Impact of Structural Modifications on Molecular Recognition
The biological effect of a molecule is fundamentally determined by its recognition and binding to a target, such as a protein receptor or an enzyme. Structural modifications to the this compound framework directly influence this molecular recognition through steric and electronic effects.
The importance of lipophilicity is a recurring theme. In a series of p-coumaric acid esters tested for antiparasitic activity, increasing the length of the alkyl chain (e.g., from methyl to pentyl or hexyl) increased the compound's lipophilicity and was shown to significantly impact potency. mdpi.comnih.gov For example, pentyl p-coumarate was the most potent derivative against Trypanosoma cruzi, suggesting that the five-carbon chain provided an optimal balance of properties for interaction with its target. mdpi.com
Detailed structural studies provide a precise understanding of molecular recognition. The binding of p-coumaric acid to the transcriptional regulator PadR, which controls phenolic acid detoxification in bacteria, has been elucidated through crystallography. nih.gov The acid binds in a narrow pocket located between two different domains of the protein. nih.gov The apolar part of p-coumaric acid is held by hydrophobic residues, while its two polar ends are recognized by specific hydrophilic residues. nih.gov This binding induces a large-scale conformational change in the protein, preventing it from binding to DNA and thereby activating gene expression. This serves as a clear example of how the specific structure of the molecule is recognized to trigger a specific biological outcome. nih.gov Similarly, studies on p-coumaric acid ethyl ester's inhibition of aldose reductase identified key interactions, such as hydrogen bonds with Thr113 and Cys80 and hydrophobic interactions with Trp111 and Leu300, as crucial for its strong binding. nih.gov
Table 2: Summary of Structural Modifications and Their Impact on Molecular Recognition
| Structural Modification | Example Derivative | Impact on Molecular Recognition/Biological Interaction | Reference |
|---|---|---|---|
| Esterification (Alkyl Chain Length) | Pentyl p-coumarate, Hexyl p-coumarate | Increases lipophilicity; modulates antiparasitic activity, with optimal chain lengths showing highest potency. | mdpi.comnih.gov |
| Esterification (Ethyl Group) | p-Coumaric acid ethyl ester | Enhances binding to aldose reductase through specific hydrogen and hydrophobic bonds. | nih.gov |
| Conjugation with Tartaric Acid | This compound and other p-coumaroyl derivatives | Decreases intestinal permeability compared to free p-coumaric acid. | embrapa.brnih.gov |
| Addition of Oxazolone Ring | Oxazolone derivatives of p-coumaric acid | Monosubstitution on the aromatic ring enhances binding affinity for the VEGFR receptor. | asiapharmaceutics.info |
| Decarboxylation | Vinylphenols (from decarboxylation of p-coumaric acid) | Profoundly alters chemical structure and bioactivity, creating flavor compounds. | mdpi.com |
Compound Index
Future Research Directions and Unanswered Questions
Elucidation of Complete Biosynthetic Pathways Specific to Coutaric Acid
The biosynthesis of this compound, an ester of p-coumaric acid and tartaric acid, is only partially understood. biosynth.comnih.gov The pathway for its precursor, p-coumaric acid, is well-documented, primarily originating from the shikimate pathway. mdpi.com In plants and engineered microbes, L-phenylalanine is converted to p-coumaric acid via the enzymes phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4H). mdpi.com Alternatively, L-tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia (B1221849) lyase (TAL). nih.govnih.gov A more complex, multi-enzyme pathway involving diazotization-dependent deamination has also been identified in bacteria like Kutzneria albida. nih.gov
The critical unanswered question is the final enzymatic step: the esterification of p-coumaroyl-CoA (the activated form of p-coumaric acid) with tartaric acid. researchgate.net The specific enzyme, likely a hydroxycinnamoyl-CoA acyltransferase, responsible for catalyzing this condensation has not yet been isolated or characterized. Future research must focus on identifying and characterizing this enzyme from plants known to produce this compound, such as Vitis vinifera. This would involve protein purification, gene identification, and heterologous expression to confirm its function. Elucidating this final step is paramount for a complete understanding of how plants synthesize this compound.
Exploration of Novel Enzymatic Biotransformations Involving this compound
The known enzymatic transformations involving this compound are primarily limited to its hydrolysis, which releases p-coumaric acid and tartaric acid. openagrar.de However, evidence suggests a broader range of biotransformations may exist in nature. For instance, more complex derivatives, such as di-p-coumaroyl tartaric acid and p-coumaroylferuloyl tartaric acid, have been identified in peanut skins, and O-caffeoyl-O-coumaroyl tartaric acid has been found in seagrass. researchgate.netmdpi.com This implies the existence of enzymes capable of using this compound as a substrate for further acylation or other modifications.
Future research should aim to discover and characterize these novel enzymes. This could involve screening microbial and plant sources for the ability to transform this compound into new derivatives. For example, microbial transformation studies, similar to those performed on p-coumaric acid which yielded compounds like 4-vinylphenol (B1222589) and 4-hydroxybenzoic acid, could be applied to this compound. nih.gov Identifying enzymes such as laccases, peroxidases, or specific acyltransferases that act on this compound could open pathways to novel bioactive compounds with potentially enhanced properties. nih.gov The key pathways for the biotransformation of phenolic acids, including decarboxylation, reduction, and hydrolysis, provide a framework for investigating the potential enzymatic fate of this compound. mdpi.com
Development of Advanced Analytical Techniques for Trace-Level Detection in Complex Biological Matrices
This compound is frequently analyzed in matrices like wine and grape extracts using established methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS). chem-soc.sisciforum.netresearchgate.net These techniques are effective for identifying and quantifying both cis- and trans-coutaric acid. chem-soc.sisciforum.net However, significant challenges remain, particularly for detecting trace levels of the compound in highly complex biological systems beyond oenology. openaccessjournals.comopenaccessjournals.com
Future research must focus on developing more sensitive and selective analytical methods. The need for such advancement is underscored by studies on related compounds where detecting trace amounts required significant improvements in detector technology. mst.dk The development of advanced hyphenated techniques, such as LC-MS-MS or coupling solid-phase extraction with LC-MS (SPE-LC-MS), could provide the necessary sensitivity and specificity to quantify trace amounts of this compound and its metabolites in challenging samples like human plasma, urine, or diverse plant tissues. elgalabwater.com This is crucial for accurately assessing its bioavailability, metabolism, and biological roles.
| Technique | Application Status | Future Research Goal | Reference |
|---|---|---|---|
| HPLC-DAD | Established for wine/grapes | Improvement of resolution for complex isomers. | chem-soc.si |
| LC-MS/MS | Used for identification in wine/plant extracts | Method validation for trace-level quantification in diverse biological matrices (e.g., plasma). | sciforum.netresearchgate.netfrontiersin.org |
| GC-MS | Used for related organic acids in wine (after derivatization) | Development of derivatization and detection protocols specific to this compound. | openaccessjournals.com |
| SPE-LC-MS | Hypothesized for trace analysis | Develop and validate methods for sample clean-up and concentration from complex matrices. | elgalabwater.com |
In-depth Characterization of this compound Stereoisomers and Their Distinct Biological Activities
This compound possesses multiple sources of isomerism. The double bond in the p-coumaric acid moiety gives rise to geometric cis and trans isomers, both of which have been identified in grapes and wine. openagrar.dechem-soc.siuniversiteitleiden.nl Furthermore, the tartaric acid component is chiral, naturally occurring as L-(+)-tartaric acid, which provides stereocenters. While the existence of cis- and trans-coutaric acid is known, with UV light exposure potentially promoting isomerization from trans to cis, a comprehensive characterization of all possible stereoisomers is lacking. researchgate.net
A significant gap in current knowledge is the biological activity of these individual isomers. Research on other phenolic compounds has shown that different stereoisomers can have vastly different biological effects. Therefore, a critical direction for future research is the separation or specific synthesis of each this compound stereoisomer, followed by a thorough investigation of their respective biological activities (e.g., antioxidant, anti-inflammatory, or enzyme-inhibitory effects). This will clarify whether the bioactivity of naturally occurring this compound is attributable to a specific isomer or a synergistic effect of the mixture.
Further Computational Modeling of this compound's Molecular Interactions and Reactivity
Computational chemistry has become a powerful tool for predicting the properties and mechanisms of action of bioactive molecules. bslonline.org Extensive modeling has been performed on the precursor, p-coumaric acid, using methods like Density Functional Theory (DFT) and molecular dynamics to investigate its electronic structure, antioxidant mechanisms, and binding interactions with proteins. researchgate.netmdpi.comaip.org
In stark contrast, computational research on this compound is almost non-existent. A single study reported a molecular docking score for p-coumaroyl tartaric acid against the PTP1B enzyme. niscpr.res.in There is a compelling need for further computational modeling to:
Calculate the molecular and electronic properties of this compound and its stereoisomers.
Simulate its interaction with free radicals to elucidate its antioxidant mechanisms.
Perform molecular docking and molecular dynamics simulations with various biological targets to predict potential pharmacological activities.
Compare the binding affinities and conformational dynamics of the cis and trans isomers to understand potential differences in bioactivity.
Such studies would provide a theoretical framework to guide and accelerate experimental research into the compound's functions.
Engineering of Production Pathways for Sustainable Biorefineries
The sustainable production of high-value plant-derived chemicals is a major goal of modern biotechnology. Significant progress has been made in engineering microbial hosts like E. coli and Saccharomyces cerevisiae for the production of p-coumaric acid. biorxiv.orgmdpi.com Additionally, strategies are being developed for integrated biorefineries that recover p-coumaric acid from lignocellulosic waste streams, such as corn stover or wheat straw. osti.govacs.orgnih.gov
However, no research to date has reported the engineering of a complete biosynthetic pathway for this compound. This presents a substantial but valuable challenge for metabolic engineering. Future work would need to establish a microbial chassis that can:
Efficiently produce p-coumaroyl-CoA from simple carbon sources.
Simultaneously produce tartaric acid.
Express a suitable and efficient acyltransferase (as discussed in 10.1) to catalyze the final esterification of the two precursors.
Q & A
Q. What foundational analytical techniques are recommended for quantifying Coutaric acid in plant extracts?
Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is standard for quantification due to its sensitivity and specificity . Researchers should validate methods using calibration curves and internal standards, as outlined in protocols for reproducibility . For preliminary screening, spectrophotometric assays (e.g., Folin-Ciocalteu for phenolics) may be employed but require cross-validation with chromatographic data to avoid matrix interference .
Q. How should researchers conduct a literature review to identify gaps in this compound studies?
Answer: Systematically search databases (PubMed, SciFinder, Google Scholar) using controlled vocabulary (e.g., "this compound AND biosynthesis"). Prioritize peer-reviewed journals and use citation tracking tools to map seminal works . Critically evaluate conflicting data (e.g., bioavailability variations) using frameworks like PRISMA to reduce bias and identify understudied areas (e.g., synergistic effects with other phenolics) .
Q. What are the essential criteria for selecting plant material in this compound extraction studies?
Answer: Document species, cultivar, geographic origin, and harvest time to account for phytochemical variability . Use lyophilized samples to standardize moisture content, and report extraction solvents (e.g., methanol-water ratios) alongside temperature/pH conditions to ensure comparability across studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Answer: Apply meta-analysis to aggregate data from heterogeneous studies, adjusting for variables like cell lines (e.g., Caco-2 vs. HepG2) or assay protocols . Use multivariate regression to isolate this compound’s effects from co-occurring compounds (e.g., tartaric acid derivatives) . Transparently report negative results to mitigate publication bias .
Q. What experimental designs are optimal for studying this compound’s metabolic pathways in vivo?
Answer: Employ stable isotope labeling (e.g., ¹³C tracing) to track metabolic flux in model organisms . Combine transcriptomic data (RNA-seq) with enzyme kinetics to identify rate-limiting steps in biosynthesis. Ensure animal/human trials adhere to ethical guidelines, with sample sizes justified by power analysis .
Q. How should hybrid methodologies (qualitative + quantitative) be applied to this compound research?
Answer: Integrate ethnobotanical surveys (e.g., traditional uses of this compound-rich plants) with LC-MS metabolomics to contextualize bioactivity . Use thematic analysis to interpret stakeholder interviews on cultivation practices, then validate findings via controlled agronomic experiments .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
